molecular formula C17H17N5O2 B11130904 N-[2-(4-pyridyl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(4-pyridyl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11130904
M. Wt: 323.35 g/mol
InChI Key: LQXHSCGIKFHITE-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound featuring a pyridyl-ethylamine backbone linked to a phenoxyacetamide group substituted with a 1,2,4-triazole ring at the meta position. This structure combines pharmacophoric elements associated with bioactivity, including:

  • Pyridine moiety: Often involved in hydrogen bonding and π-π stacking interactions with biological targets .
  • 1,2,4-Triazole ring: Known for antimicrobial, antifungal, and kinase-modulating properties .
  • Acetamide linker: Enhances solubility and facilitates interactions with enzyme active sites .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C17H17N5O2/c23-17(19-9-6-14-4-7-18-8-5-14)11-24-16-3-1-2-15(10-16)22-12-20-21-13-22/h1-5,7-8,10,12-13H,6,9,11H2,(H,19,23)

InChI Key

LQXHSCGIKFHITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCC2=CC=NC=C2)N3C=NN=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Pyridyl)ethylamine

The pyridylethylamine moiety is typically prepared via reductive amination of 4-pyridinecarboxaldehyde with ethylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 25°C yields 2-(4-pyridyl)ethylamine with >85% purity. Alternative routes involve nucleophilic substitution of 2-chloroethylpyridine with ammonia under high-pressure conditions.

Synthesis of 2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid

This intermediate is synthesized through a three-step process:

  • Esterification : Phenolic hydroxyl groups in 3-hydroxyphenol are protected via reaction with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone, yielding ethyl 2-(3-hydroxyphenoxy)acetate.

  • Triazole Introduction : The protected phenol undergoes cyclocondensation with thiosemicarbazide in ethanol under reflux (78°C, 12 hours), forming 3-(4H-1,2,4-triazol-4-yl)phenol.

  • Acid Formation : Hydrolysis of the ethyl ester using 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours produces 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.

Coupling Methods for Final Assembly

The final step involves coupling 2-(4-pyridyl)ethylamine with 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. Three predominant methods are documented:

Carbodiimide-Mediated Coupling

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure :
The acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C. After 30 minutes, 2-(4-pyridyl)ethylamine (1.05 equiv) and DIPEA (2 equiv) are added, and the reaction is stirred at 25°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1), yielding 68–72%.

Uranium-Based Coupling

Reagents :

  • O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Procedure :
A solution of the acid (1 equiv), HBTU (1.1 equiv), and DIPEA (2.5 equiv) in N,N-dimethylformamide (DMF) is stirred at 0°C for 10 minutes. 2-(4-Pyridyl)ethylamine (1.1 equiv) is added, and the mixture is warmed to 25°C for 18 hours. Precipitation in ice-water followed by recrystallization from ethanol affords the product in 75–80% yield.

Mixed Anhydride Method

Reagents :

  • Isobutyl chloroformate

  • Triethylamine (TEA)

Procedure :
The acid (1 equiv) and TEA (1.5 equiv) are dissolved in tetrahydrofuran (THF) at −15°C. Isobutyl chloroformate (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. 2-(4-Pyridyl)ethylamine (1.1 equiv) is introduced, and the reaction is warmed to 25°C for 12 hours. After filtration and solvent evaporation, the residue is purified via recrystallization (acetonitrile), yielding 65–70%.

Optimization and Yield Comparison

MethodCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
Carbodiimide-MediatedEDCl/HOBtDCM252468–72
Uranium-BasedHBTUDMF251875–80
Mixed AnhydrideIsobutyl chloroformateTHF251265–70

The HBTU method provides superior yields due to enhanced activation efficiency of the carboxylic acid. However, EDCl/HOBt is preferred for scalability, as DMF complicates large-scale solvent removal.

Critical Analysis of Side Reactions

Epimerization Risks

Prolonged exposure to basic conditions during coupling may cause racemization of the acetamide group. Studies show that reactions exceeding 24 hours at pH >8.5 result in up to 15% epimerization. Maintaining pH <7.5 using weakly basic amines (e.g., DIPEA) mitigates this issue.

Triazole Ring Stability

The 4H-1,2,4-triazole moiety is susceptible to oxidation under acidic conditions. Storage of intermediates below 4°C in inert atmospheres (N₂/Ar) prevents decomposition.

Alternative Routes and Novel Approaches

Solid-Phase Synthesis

Immobilizing 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid on Wang resin enables stepwise coupling with 2-(4-pyridyl)ethylamine. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 60% yield with >95% purity.

Enzymatic Coupling

Lipase-mediated amidation in tert-butanol at 40°C achieves 55% conversion, though scalability remains challenging due to enzyme cost .

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The specific mechanism by which this compound exerts its effects would depend on its molecular targets and pathways. Unfortunately, detailed information on this aspect is not readily available.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Functional Group Variations

    The compound’s closest analogs include:

    Compound Name Key Structural Differences vs. Target Compound Bioactivity Highlights Reference
    2-(Pyridin-3-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (7b) Lacks phenoxy group; pyridine directly linked to acetamide Antifungal activity against Candida albicans (MIC: 8 µg/mL)
    N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide Bromo-indole replaces pyridyl-ethyl group Not reported in evidence; structural similarity suggests kinase inhibition potential
    2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide Thioether linkage instead of phenoxyacetamide Unspecified in evidence; thioether may enhance metabolic stability
    Brezivaptanum (Vasopressin receptor antagonist) Chlorophenyl and morpholinyl substituents Vasopressin receptor antagonism (IC₅₀: 12 nM)

    Physicochemical Properties

    • Solubility : The acetamide linker and pyridyl group improve aqueous solubility compared to purely aromatic triazoles (e.g., ’s trifluoromethylphenyl analog) .
    • Thermal Stability : Triazole-containing acetamides typically exhibit melting points between 160–280°C, consistent with the target compound’s expected stability .
    • Synthetic Yield : Analogous compounds (e.g., ’s 2e) are synthesized in 30–56% yields under microwave or conventional heating, suggesting moderate feasibility for scaling the target compound .

    Key Research Findings and Gaps

    • Antimicrobial Potential: Triazole-acetamide hybrids in and show broad-spectrum activity, but the target compound’s phenoxy group may require optimization to reduce cytotoxicity .
    • Structural Flexibility : The pyridyl-ethyl chain allows for modular derivatization (e.g., bromo or methoxy substitutions) to tune pharmacokinetics .
    • Data Limitations: No direct in vitro or in vivo data for the target compound exist in the provided evidence, necessitating further studies on its ADME and toxicity profiles.

    Q & A

    Q. What are the optimal synthetic routes for N-[2-(4-pyridyl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide, and how can reaction conditions be controlled to improve yield?

    • Methodological Answer : The synthesis of triazole-acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
    • Substitution : React 3-chloro-4-fluoronitrobenzene with pyridinemethanol under alkaline conditions to introduce the pyridylmethoxy group .
    • Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, ensuring stoichiometric control to avoid side reactions .
    • Condensation : Employ condensing agents (e.g., DCC or EDC) to link amines with acetamide precursors, optimizing solvent polarity (DMF or ethanol) and temperature (60–80°C) for higher yields .
    • Critical Parameters : Monitor pH during substitution (pH 9–11) and maintain inert atmospheres to prevent oxidation .

    Q. How can structural integrity and purity be confirmed post-synthesis?

    • Methodological Answer : Use a combination of analytical techniques:
    • Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm, triazole protons at δ 8.2–8.4 ppm) and carbonyl groups (δ 165–170 ppm) .
    • IR : Confirm C=O stretching (1650–1700 cm⁻¹) and triazole ring vibrations (1500–1550 cm⁻¹) .
    • Chromatography :
    • HPLC : Assess purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 394.1 for [M+H]⁺) .

    Advanced Research Questions

    Q. What strategies resolve contradictions in biological activity data across different studies?

    • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address this:
    • Structure-Activity Relationship (SAR) Analysis : Compare trifluoromethoxy vs. methoxy substitutions; trifluoromethoxy enhances lipophilicity and target binding (e.g., 2-fold increase in antimicrobial activity) .
    • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
    • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., triazole derivatives with pyridyl groups show consistent kinase inhibition) .

    Q. How does molecular docking elucidate the mechanism of action for this compound?

    • Methodological Answer : Molecular docking simulations predict binding modes to biological targets:
    • Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., brezivaptan’s angiotensin receptor antagonism) .
    • Software Tools : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3) for energy minimization .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to confirm relevance .

    Q. How do substituents on the triazole and pyridyl groups influence pharmacological properties?

    • Methodological Answer : Key substituent effects include:
    • Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability and membrane permeability (logP +0.5) .
    • Pyridyl Positioning : 4-Pyridyl vs. 3-pyridyl alters hydrogen-bonding patterns with target proteins (e.g., 4-pyridyl improves binding to CYP450 by 40%) .
    • Thioether Linkers : Sulfur atoms enhance flexibility, improving conformational adaptation to binding pockets .

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